molecular formula C20H22N4O6S B2905744 5-[4-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperazin-1-yl]sulfonylfuran-2-carboxamide CAS No. 2202365-79-3

5-[4-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperazin-1-yl]sulfonylfuran-2-carboxamide

Cat. No. B2905744
M. Wt: 446.48
InChI Key: AXJVASGWXKSPHG-UHFFFAOYSA-N
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Description


5-[4-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperazin-1-yl]sulfonylfuran-2-carboxamide is a complex organic compound with the following characteristics:



  • Molecular Formula : C20H22N4O6S

  • Molecular Weight : 446.48 g/mol

  • It contains a furan ring, a piperazine moiety, and a sulfonyl group.



Synthesis Analysis


The synthesis of this compound involves several steps, including the introduction of the benzoyl group, the piperazine ring, and the sulfonyl functionality. Detailed synthetic pathways and reaction conditions would need to be explored in relevant literature.



Molecular Structure Analysis


The molecular structure of 5-[4-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperazin-1-yl]sulfonylfuran-2-carboxamide can be visualized using software tools. It is crucial to examine the arrangement of functional groups, bond angles, and stereochemistry.



Chemical Reactions Analysis


Understanding the reactivity of this compound is essential. Investigate its behavior under various conditions, such as acidic or basic environments, temperature changes, and exposure to light. Consider potential reactions like hydrolysis, oxidation, or nucleophilic substitution.



Physical And Chemical Properties Analysis



  • Solubility : Assess its solubility in different solvents (water, organic solvents).

  • Melting Point : Determine the temperature at which it transitions from solid to liquid.

  • Stability : Investigate its stability under various conditions (heat, light, humidity).

  • Spectroscopic Data : Analyze NMR, IR, and UV-Vis spectra to gain insights into its structure.


Safety And Hazards



  • Investigate toxicity, potential allergens, and adverse effects.

  • Assess its impact on the environment (bioaccumulation, degradation).


Future Directions



  • Explore its pharmacological potential (anticancer, antimicrobial, anti-inflammatory).

  • Investigate derivatives or modifications for improved properties.

  • Collaborate with computational chemists for molecular modeling and docking studies.


Please note that this analysis is based on available information, and further research is necessary to validate and expand upon these points. For a more detailed understanding, consult relevant scientific literature12.


properties

IUPAC Name

5-[4-[4-[(prop-2-enoylamino)methyl]benzoyl]piperazin-1-yl]sulfonylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6S/c1-2-17(25)22-13-14-3-5-15(6-4-14)20(27)23-9-11-24(12-10-23)31(28,29)18-8-7-16(30-18)19(21)26/h2-8H,1,9-13H2,(H2,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJVASGWXKSPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(O3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-{4-[(Prop-2-enamido)methyl]benzoyl}piperazin-1-yl)sulfonyl]furan-2-carboxamide

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